REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[C:13]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][CH2:14]1>CN(C)C=O>[O:19]=[C:13]([N:10]1[CH2:11][CH2:12][N:7]([C:2]2[N:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:8][CH2:9]1)[CH2:14][CH2:15][C:16]([OH:18])=[O:17]
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
reactant
|
Smiles
|
N1=C(N=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the concentrate was recrystallized from ethanol/ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC(=O)O)N1CCN(CC1)C1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |